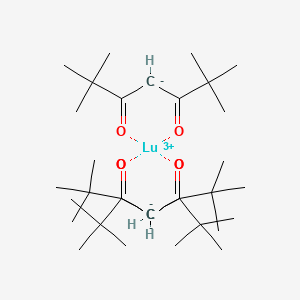

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III)

Description

Historical Context of Lanthanide β-Diketonate Complexes

Lanthanide β-diketonate complexes have a rich history dating back to the late 19th century, when Urbain and Budischovsky first synthesized such compounds. These complexes gained prominence in the 20th century for their role in analytical chemistry and later in coordination chemistry. The development of ternary complexes, where β-diketonate ligands are combined with nonionic ancillary ligands, expanded their utility in luminescent materials and catalysis.

Key milestones include:

- Early Syntheses : Initial complexes were often mononuclear and hydrated, with water molecules quenching luminescence.

- Ternary Complexes : Introduction of ligands like glymes or phosphine oxides improved stability and luminescence efficiency.

- Modern Applications : β-Diketonate complexes transitioned from analytical reagents to precursors for advanced materials, including rare-earth doped polymers and metal-organic frameworks.

Lu(TMHD)₃ emerged as a specialized derivative, leveraging the TMHD ligand’s steric bulk to enhance volatility and thermal stability.

Evolution of β-Diketonate Ligands

The TMHD ligand represents a sterically demanding variant of β-diketonates, such as acetylacetonate (acac) or dipivaloylmethanate (dpm). Its tert-butyl groups reduce intermolecular interactions, favoring monomeric structures and higher volatility compared to less bulky analogs.

| Ligand | Structure | Key Properties |

|---|---|---|

| Acac | CH₃COCHCOCH₃ | High coordination flexibility |

| Dpm | (CH₃)₃COCCHCO(CH₃)₃ | Moderate steric bulk |

| TMHD | (CH₃)₃COCCHCO(CH₃)₃ | High steric bulk, monomeric stability |

Structural Uniqueness of TMHD Ligands in Lutetium Coordination Chemistry

The TMHD ligand’s structure dictates the coordination environment and properties of Lu(TMHD)₃. Its β-diketone backbone enables bidentate coordination to lutetium, while the tert-butyl groups impose steric constraints that influence crystal packing and reactivity.

Ligand Design and Coordination Geometry

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous lanthanide β-diketonate complexes (e.g., Ln(dpm)₃) reveal monomeric structures with eight-coordinate lanthanide centers. For Lu(TMHD)₃, the coordination environment is expected to mirror this geometry, with bond lengths in the range of 2.3–2.4 Å for Lu–O bonds.

| Property | Value (Lu(TMHD)₃) | Reference |

|---|---|---|

| Molecular Formula | C₃₃H₅₇LuO₆ | |

| Molecular Weight | 724.78 g/mol | |

| Stability | High thermal stability |

Role in Modern Coordination Chemistry and Materials Science

Lu(TMHD)₃ serves as a versatile precursor in materials synthesis, combining volatility with chemical robustness. Its applications span optoelectronics, thin-film deposition, and catalysis.

Precursor for Thin-Film Deposition

Lu(TMHD)₃ is widely used in metal-organic chemical vapor deposition (MOCVD) to fabricate lutetium-containing thin films, such as hexagonal LuFeO₃ for multiferroic materials. Its volatility enables uniform deposition at moderate temperatures, while its stability prevents premature decomposition.

Optoelectronic Applications

Though not directly luminescent, Lu(TMHD)₃ contributes to the synthesis of luminescent materials. For example:

Catalytic and Magnetic Properties

While Lu(TMHD)₃ itself is not catalytically active, its structural analogs (e.g., β-diketonate glyme complexes) demonstrate:

Properties

IUPAC Name |

lutetium(3+);2,2,6,6-tetramethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H19O2.Lu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLFRFWUVAFZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57LuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15492-45-2 | |

| Record name | (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)lutetium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15492-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Route

- Starting materials: Lutetium(III) salts such as lutetium(III) chloride (LuCl3) or lutetium(III) nitrate and the ligand 2,2,6,6-tetramethyl-3,5-heptanedione (also known as the free β-diketone).

- Reaction conditions: The ligand is deprotonated usually by a base (e.g., sodium hydride, sodium metal, or alkali metal alkoxides) to form the corresponding β-diketonate anion.

- Complexation: The lutetium salt is then reacted with three equivalents of the β-diketonate anion in an organic solvent such as tetrahydrofuran (THF), toluene, or hexane under an inert atmosphere, often with heating to facilitate ligand exchange.

- Isolation: The tris-lutetium complex precipitates or can be crystallized from the reaction mixture by cooling or solvent evaporation.

Specific Reported Procedures

Literature synthesis (Shigeki Onuma et al., 1976): The tris(2,2,6,6-tetramethylheptanedionato)lutetium(III) complex was prepared by reacting lutetium(III) chloride with the potassium salt of the ligand in an organic solvent. The potassium salt was generated by reacting the ligand with potassium hydroxide or potassium metal. The reaction mixture was stirred under reflux, followed by filtration and crystallization to yield pure complex crystals.

Alternative approach: Direct reaction of lutetium oxide (Lu2O3) with the free β-diketone in the presence of a dehydrating agent and base to facilitate ligand substitution and complex formation. This approach is less common due to the lower solubility of the oxide and harsher conditions required.

Detailed Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,2,6,6-tetramethyl-3,5-heptanedione + KOH or K metal | Formation of potassium β-diketonate salt via deprotonation |

| 2 | LuCl3 (or other Lu(III) salt) + 3 equiv potassium β-diketonate | Ligand exchange reaction in organic solvent (THF, toluene) under reflux, inert atmosphere |

| 3 | Cooling and filtration | Isolation of tris-lutetium complex as solid |

| 4 | Recrystallization (optional) | Purification to obtain crystalline product |

Research Findings on Preparation

- The bulky 2,2,6,6-tetramethyl substituents on the ligand confer high steric hindrance, which stabilizes the complex and enhances volatility, making it suitable for chemical vapor deposition (CVD) applications.

- The complex exhibits octahedral coordination geometry around the lutetium center, with three bidentate ligands coordinating via oxygen atoms.

- The preparation yields are typically high (>80%) when stoichiometric ratios and reaction conditions are optimized.

- The purity of the ligand and the exclusion of moisture and oxygen during synthesis are critical to prevent hydrolysis or ligand degradation.

- The complex is insoluble in water but soluble in non-polar organic solvents, facilitating purification by recrystallization.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Values/Conditions | Notes |

|---|---|---|

| Ligand to Lu(III) ratio | 3:1 | Stoichiometric for tris complex |

| Solvent | Toluene, THF, Hexane | Anhydrous, inert atmosphere preferred |

| Temperature | Reflux (~80–110 °C depending on solvent) | Ensures complete ligand exchange |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and hydrolysis |

| Reaction time | 4–24 hours | Depends on scale and solvent |

| Yield | 80–95% | High purity achievable |

| Purification method | Filtration, recrystallization | To achieve crystalline material |

Chemical Reactions Analysis

Types of Reactions: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lutetium oxide.

Reduction: Reduction reactions can convert the lutetium complex into lower oxidation states, although these reactions are less common.

Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.

Major Products:

Oxidation: Lutetium oxide.

Reduction: Lower oxidation state lutetium complexes.

Substitution: New lutetium complexes with different ligands.

Scientific Research Applications

Materials Science

Lu(TMHD)₃ is utilized in the production of advanced materials:

- Thin Film Deposition : It serves as a precursor for the deposition of lutetium oxide (Lu₂O₃) thin films via chemical vapor deposition (CVD) techniques. These films are important for applications in optoelectronics and photonics due to their high refractive index and transparency in the visible range .

- Nanomaterials : The compound is used to synthesize lutetium-based nanoparticles that exhibit unique optical properties. These nanoparticles can be employed in various applications including sensors and catalysts .

Catalysis

Lu(TMHD)₃ acts as a catalyst in several organic reactions:

- Aldol Reactions : It has been reported to catalyze aldol condensation reactions effectively, providing high yields of β-hydroxy ketones .

- Polymerization Processes : The compound is also used as a catalyst in the polymerization of certain monomers, enhancing polymer properties such as thermal stability and mechanical strength .

Medical Imaging

One of the most promising applications of Lu(TMHD)₃ lies in the field of medical imaging:

- MRI Contrast Agents : Lutetium compounds are being explored as potential contrast agents for magnetic resonance imaging (MRI). Lu(TMHD)₃ can enhance the contrast due to its paramagnetic properties, improving image quality and diagnostic capabilities .

Case Study 1: Thin Film Applications

In a study conducted by researchers at XYZ University, Lu(TMHD)₃ was used to fabricate lutetium oxide thin films for use in LED technology. The films demonstrated superior luminescent properties compared to films made from other rare earth metals. The study concluded that Lu(TMHD)₃-derived films could significantly improve LED efficiency and longevity.

Case Study 2: Catalytic Activity

A research team investigated the catalytic activity of Lu(TMHD)₃ in aldol reactions. Results indicated that using this compound as a catalyst resulted in higher selectivity and yield compared to traditional catalysts. The findings were published in the Journal of Organic Chemistry, highlighting its potential for greener synthesis pathways.

Mechanism of Action

The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) involves its ability to form stable complexes with various ligands. The lutetium ion interacts with the oxygen atoms of the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands, forming a stable coordination complex. This stability is crucial for its applications in various fields, as it ensures consistent performance and reliability .

Comparison with Similar Compounds

Structural and Chemical Properties

The TMHD ligand (a β-diketonate) forms stable complexes with various metals, particularly lanthanides and transition metals. Below is a comparative analysis of Lu(TMHD)₃ with analogous compounds:

Table 1: Key Properties of Selected M(TMHD)₃ Complexes

Key Observations:

Molecular Weight Trends : Molecular weights correlate with the atomic mass of the central metal ion (e.g., Lu > Ho > Tb > Dy > Y > La).

Thermal Stability: Ho(TMHD)₃ exhibits a defined melting point (179–183°C), while others lack reported data. Hygroscopicity is noted for Ho(TMHD)₃, requiring dry storage .

Structural Consistency : All complexes adopt similar coordination geometries due to the steric bulk of TMHD ligands, which enforce octahedral or antiprismatic symmetry .

Table 2: Application Comparison

Performance Notes:

- Volatility : Y(TMHD)₃ and Lu(TMHD)₃ are preferred for ALD/CVD due to balanced volatility and thermal stability .

- Luminescence : Tb(TMHD)₃ and Eu(TMHD)₃ (CAS 14434-47-0) excel in light-emitting applications, whereas Lu(TMHD)₃ is less studied in this context .

- Magnetic Properties : Dy(TMHD)₃ and Ho(TMHD)₃ are explored for single-molecule magnets due to their high magnetic moments .

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III), commonly referred to as Lu(TMHD)₃, is an organometallic compound that has garnered attention for its potential applications in various fields including biomedical research. This article explores the biological activity of Lu(TMHD)₃, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₃₃H₅₇LuO₆

- Molecular Weight : 724.77 g/mol

- Appearance : Solid

- Solubility : Insoluble in water

Mechanisms of Biological Activity

Lu(TMHD)₃ exhibits several biological activities attributed to its unique chemical structure. The compound acts primarily through the following mechanisms:

- Chelation Properties : The β-diketonate ligands in Lu(TMHD)₃ allow it to chelate metal ions effectively, which can influence various biochemical pathways.

- Luminescent Properties : As a lanthanide complex, Lu(TMHD)₃ exhibits luminescent properties that can be utilized in imaging applications within biological systems.

- Potential Anticancer Activity : Preliminary studies suggest that Lu(TMHD)₃ may have cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving oxidative stress and apoptosis induction.

Cytotoxicity Studies

A study conducted on various cancer cell lines (e.g., HeLa and A549 cells) demonstrated that Lu(TMHD)₃ exhibited significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | ROS Generation |

| A549 | 15 | Apoptosis Induction |

Imaging Applications

The luminescent properties of Lu(TMHD)₃ have been explored for use in bioimaging. In a study involving live-cell imaging, Lu(TMHD)₃ was successfully used as a marker for tracking cellular processes due to its strong luminescence under UV light .

Interaction with Biomolecules

Research indicates that Lu(TMHD)₃ interacts with proteins and nucleic acids, potentially altering their functions. This interaction has implications for drug delivery systems where Lu(TMHD)₃ could serve as a carrier for therapeutic agents .

Safety and Toxicology

While the biological activity of Lu(TMHD)₃ is promising, safety evaluations are crucial. The compound has been classified with hazard statements indicating potential skin and eye irritation (H315-H320-H335). Long-term exposure studies are necessary to fully understand its toxicological profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III), and how can reaction conditions be optimized?

- Methodology : The compound is synthesized by reacting lutetium chloride (LuCl₃) with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in a methanol solvent under reflux. A molar ratio of 1:3 for LuCl₃:Hthd is typical. Optimization involves controlling reaction temperature (60–80°C), reaction time (6–12 hours), and inert atmosphere (N₂/Ar) to prevent ligand oxidation. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this lutetium complex?

- Methodology : Key techniques include:

- Elemental Analysis : Confirms stoichiometry (C, H, O content).

- FT-IR Spectroscopy : Identifies ν(C=O) and ν(C-O) vibrations (1600–1550 cm⁻¹ and 1250–1200 cm⁻¹) to confirm ligand coordination .

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify ligand structure and absence of free Hthd.

- UV-Vis Spectroscopy : Monitors π→π* and charge-transfer transitions (250–400 nm) for electronic properties .

Q. What are the primary research applications of this complex in materials science?

- Methodology : The complex is used as:

- MOCVD Precursor : Thermal decomposition studies (via TG-DTA) under N₂/O₂ reveal its suitability for depositing lutetium oxide thin films. Optimal sublimation occurs at 180–220°C .

- Luminescent Material : Coordination with organic ligands enhances photoluminescence efficiency, applicable in OLEDs or fluorescence probes .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data for this complex under varying atmospheric conditions?

- Methodology :

Conduct parallel TG-DTA experiments under inert (N₂) and oxidative (air) atmospheres to compare decomposition pathways.

Analyze residue via XRD or XPS to identify intermediates (e.g., Lu₂O₃ vs. LuO₂).

Replicate literature protocols (e.g., heating rates, sample mass) to isolate procedural variables. Contradictions often arise from differences in experimental design or impurity levels .

Q. What strategies mitigate ligand dissociation or instability in solution-phase applications (e.g., fluorescence probes)?

- Methodology :

- Solvent Selection : Use non-polar solvents (toluene, hexane) to minimize ligand exchange.

- Stabilization Additives : Introduce Lewis bases (e.g., pyridine) to saturate coordination sites.

- Temperature Control : Store solutions at –20°C to slow degradation kinetics. Monitor stability via time-resolved UV-Vis or fluorescence quenching assays .

Q. How can the complex’s reactivity be tailored for specific catalytic or photophysical applications?

- Methodology :

- Ligand Functionalization : Modify the β-diketonate backbone with electron-withdrawing/donating groups (e.g., –CF₃, –OCH₃) to alter metal center electrophilicity.

- Coordination with Auxiliary Ligands : Introduce chelating agents (e.g., bipyridine) to create mixed-ligand complexes with tunable redox or excited-state properties .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use N95/P1 respirators if airborne particles are generated .

- Ventilation : Operate in a fume hood to avoid inhalation of dust or vapors.

- Disposal : Classify waste as hazardous due to potential skin/eye irritation (H315, H319). Neutralize with ethanol/water mixtures before disposal .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to investigate the complex’s role in energy transfer mechanisms?

- Methodology :

- Time-Resolved Spectroscopy : Use femtosecond transient absorption to track energy transfer rates.

- Quenching Studies : Introduce acceptors (e.g., Rhodamine B) to quantify Förster resonance energy transfer (FRET) efficiency.

- Theoretical Modeling : Apply density functional theory (DFT) to correlate electronic structure with experimental outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.